molecular formula C15H23ClN2O B602673 rac-Milnacipran-d10 Hydrochloride CAS No. 1217774-40-7

rac-Milnacipran-d10 Hydrochloride

Cat. No.: B602673
CAS No.: 1217774-40-7
M. Wt: 292.87 g/mol
InChI Key: XNCDYJFPRPDERF-XHWGGYTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-Milnacipran-d10 Hydrochloride is a decadeuterated form of milnacipran hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of milnacipran, as well as its interactions with biological systems .

Preparation Methods

The synthesis of rac-Milnacipran-d10 Hydrochloride involves the incorporation of deuterium atoms into the milnacipran molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumIndustrial production methods often involve the use of advanced techniques such as liquid chromatography–mass spectrometry (LC-MS) to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

rac-Milnacipran-d10 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac-Milnacipran-d10 Hydrochloride is widely used in scientific research for various applications, including:

    Chemistry: It is used to study the chemical properties and reactions of milnacipran, as well as to develop new synthetic methods and analytical techniques.

    Biology: It is used to investigate the biological effects of milnacipran, including its interactions with neurotransmitter systems and its impact on cellular processes.

    Medicine: It is used to study the pharmacokinetics and pharmacodynamics of milnacipran, as well as its potential therapeutic applications for conditions such as depression and fibromyalgia.

    Industry: It is used in the development of new pharmaceuticals and other chemical products

Mechanism of Action

rac-Milnacipran-d10 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation and pain perception. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced pain. The molecular targets of this compound include the serotonin transporter and the norepinephrine transporter, which are responsible for the reuptake of these neurotransmitters .

Comparison with Similar Compounds

rac-Milnacipran-d10 Hydrochloride is unique among serotonin and norepinephrine reuptake inhibitors due to its decadeuterated structure, which enhances its stability and allows for more precise pharmacokinetic studies. Similar compounds include:

Biological Activity

Rac-Milnacipran-d10 Hydrochloride is a deuterated form of milnacipran, a dual serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD) and fibromyalgia. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and relevant case studies.

Overview of Milnacipran

Milnacipran is characterized by its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) at synaptic clefts, thereby enhancing their availability in the central nervous system. The racemic mixture consists of two enantiomers: (1S,2R)-milnacipran and (1R,2S)-milnacipran, with the former being more active than the latter. This compound is utilized in research for tracing metabolic pathways due to the presence of deuterium.

Absorption and Bioavailability

Rac-Milnacipran has an absolute bioavailability of approximately 85-90% following oral administration, with peak plasma concentrations reached within 2-4 hours. The pharmacokinetic parameters are similar across different routes of administration, with a notable bioavailability of 92.5% after intraperitoneal injection in animal models .

Distribution and Elimination

The volume of distribution for rac-milnacipran is around 400 L, indicating extensive tissue distribution. Protein binding is relatively low at about 13% . The drug undergoes hepatic metabolism primarily via CYP3A4 and is eliminated through renal pathways.

This compound functions by blocking the sodium-dependent serotonin transporter (SERT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism aligns with the monoamine hypothesis, which posits that deficiencies in serotonin and norepinephrine contribute to mood disorders .

In Vitro Studies

In vitro studies have demonstrated that milnacipran exhibits IC50 values of 68 nM for norepinephrine transporters and 151 nM for serotonin transporters, indicating a balanced inhibitory effect on both pathways .

Transporter IC50 Value (nM)
Norepinephrine Transporter68
Serotonin Transporter151

Case Studies

Case studies have highlighted the effectiveness of milnacipran in clinical settings. For instance, a study involving patients with fibromyalgia reported significant reductions in pain scores after treatment with milnacipran over a period of several weeks. Additionally, long-term follow-up indicated sustained improvements in quality of life measures among participants .

Properties

CAS No.

1217774-40-7

Molecular Formula

C15H23ClN2O

Molecular Weight

292.87 g/mol

IUPAC Name

(1S,2R)-2-(aminomethyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1/i1D3,2D3,3D2,4D2;

InChI Key

XNCDYJFPRPDERF-XHWGGYTQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Appearance

Off-White to Light Yellow Solid

melting_point

>100°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

101152-94-7 (unlabelled)

Synonyms

(1R,2S)-rel-2-(Amino-methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10, Monohydrochloride;  F-2207-d10;  Ixel-d10;  Toledomin-d10;  Dalcipran-d10

tag

Milnacipran Impurities

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.